molecular formula C5H5N3O B11924714 (E)-Pyrimidine-2-carbaldehyde oxime

(E)-Pyrimidine-2-carbaldehyde oxime

Cat. No.: B11924714
M. Wt: 123.11 g/mol
InChI Key: IYKGJZGTTXURLS-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Oximes within Heterocyclic Chemistry

Oximes, characterized by the R1R2C=NOH functional group, are a class of organic compounds with wide-ranging applications in chemistry. nih.govresearchgate.net They are synthesized through the reaction of an aldehyde or ketone with hydroxylamine (B1172632). numberanalytics.com This ease of synthesis and their ability to be converted into various other functional groups, such as amines, nitriles, and amides, make them valuable intermediates in organic synthesis. nih.govresearchgate.netnumberanalytics.com In heterocyclic chemistry, oximes are particularly important as precursors for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.netclockss.org The oxime functional group can participate in various cyclization reactions, leading to the formation of diverse ring systems. numberanalytics.com Furthermore, the nitrogen and oxygen atoms of the oxime group can coordinate with metal ions, making them useful ligands in coordination chemistry. acs.orgresearchgate.netresearchgate.net

Pyrimidine (B1678525) Core as a Scaffold in Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in the chemistry of life, forming the core structure of the nucleobases uracil, thymine, and cytosine in DNA and RNA. bohrium.commdpi.comresearchgate.net This inherent biological significance has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry. bohrium.com Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.govnih.gov The versatility of the pyrimidine core allows for structural modifications at various positions, enabling chemists to fine-tune the biological activity of the resulting molecules. bohrium.com This adaptability has led to the development of numerous pyrimidine-based drugs and has made it a focal point of extensive research in drug discovery. mdpi.comgsconlinepress.comnih.govrsc.org

Stereochemical Considerations in (E)-Oxime Chemistry and its Implications for Research

The carbon-nitrogen double bond in oximes gives rise to stereoisomerism, resulting in two possible configurations: E (entgegen) and Z (zusammen). sarthaks.com In the context of (E)-pyrimidine-2-carbaldehyde oxime, the (E)-configuration signifies that the hydroxyl group of the oxime and the pyrimidine ring are on opposite sides of the C=N double bond. This spatial arrangement is crucial as it can significantly influence the compound's physical properties, reactivity, and biological activity. nih.gov The stereochemistry of an oxime can affect its ability to form intermolecular hydrogen bonds, which in turn can impact its crystal packing and solid-state properties. nih.gov For instance, the (E)-isomer is often stabilized by intermolecular hydrogen bonds, a feature that can be sterically hindered in the (Z)-isomer. nih.gov The specific stereoisomer can also dictate the outcome of chemical reactions and its interaction with biological targets, making the selective synthesis of a particular isomer a key objective in research. researchgate.netmaynoothuniversity.ie

Current State of Research on Pyrimidine Carbaldehyde Oximes

Research on pyrimidine carbaldehyde oximes is an active area of investigation, driven by their potential applications in medicinal chemistry and materials science. Studies have explored the synthesis of various substituted pyrimidine-5-carbaldehyde (B119791) oximes and their potential as inhibitors of enzymes like VEGFR-2, which is implicated in cancer. nih.gov The coordination chemistry of pyrimidine-based oximes is another significant research focus, with studies investigating their ability to form complexes with various metal ions. researchgate.netmdpi.com These metal complexes exhibit interesting structural and magnetic properties, suggesting potential applications in areas such as catalysis and molecular magnetism. researchgate.net Furthermore, the reactivity of the oxime group in these compounds is being explored for the synthesis of novel heterocyclic systems and for C-H amination reactions. rsc.org Spectroscopic techniques, including NMR and mass spectrometry, are crucial tools for characterizing these compounds and their derivatives. mdpi.comresearchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

(NZ)-N-(pyrimidin-2-ylmethylidene)hydroxylamine

InChI

InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4-

InChI Key

IYKGJZGTTXURLS-YWEYNIOJSA-N

Isomeric SMILES

C1=CN=C(N=C1)/C=N\O

Canonical SMILES

C1=CN=C(N=C1)C=NO

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for E Pyrimidine 2 Carbaldehyde Oxime

Established Synthetic Pathways from Pyrimidine-2-carbaldehyde Precursors

The most common and well-established method for the synthesis of (E)-pyrimidine-2-carbaldehyde oxime involves the direct reaction of a pyrimidine-2-carbaldehyde precursor with a hydroxylamine (B1172632) derivative.

Direct Condensation with Hydroxylamine: Optimization and Yield Enhancement

The direct condensation of pyrimidine-2-carbaldehyde with hydroxylamine is a fundamental method for the formation of the corresponding oxime. This reaction is typically carried out by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine. The choice of solvent and base, along with the reaction temperature and time, are critical parameters that can be optimized to enhance the yield of the desired this compound.

Optimization studies often involve screening various bases such as sodium hydroxide (B78521), potassium hydroxide, sodium carbonate, and triethylamine (B128534). The reaction is commonly performed in solvents like ethanol, methanol, or aqueous mixtures. For instance, a typical procedure might involve refluxing a mixture of pyrimidine-2-carbaldehyde, hydroxylamine hydrochloride, and a base in ethanol. Careful control of pH is crucial, as either strongly acidic or basic conditions can lead to side reactions or decomposition of the product. The progress of the reaction is often monitored by thin-layer chromatography (TLC) to determine the optimal reaction time for maximizing the yield.

PrecursorReagentsBaseSolventConditionsYield
Pyrimidine-2-carbaldehydeHydroxylamine hydrochlorideSodium HydroxideEthanol/WaterReflux, 2hGood
Pyrimidine-2-carbaldehydeHydroxylamine hydrochlorideTriethylamineEthanolRoom Temp, 12hModerate
Pyrimidine-2-carbaldehydeHydroxylamine hydrochloridePotassium CarbonateMethanol50°C, 4hHigh

Stereoselective Formation of the (E)-Isomer: Control and Characterization

The condensation of an aldehyde with hydroxylamine can lead to the formation of two geometric isomers, (E) and (Z). For many applications, the isolation of a single, pure isomer is essential. The formation of the (E)-isomer of pyrimidine-2-carbaldehyde oxime is often favored thermodynamically. However, reaction conditions can be tuned to enhance the stereoselectivity.

The ratio of (E) to (Z) isomers can be influenced by factors such as the solvent polarity, the nature of the base used, and the reaction temperature. In many cases, the (E)-isomer is the major product and can be isolated through crystallization or chromatography. The characterization and confirmation of the (E)-isomer are typically achieved using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers. The chemical shift of the oxime proton (-NOH) and the aldehydic proton (-CH=N) are sensitive to the stereochemistry. For the (E)-isomer, the aldehydic proton often appears at a characteristic downfield shift. For instance, the ¹H NMR spectrum of a related compound, 2-pyridinecarboxaldehyde (B72084) oxime, shows the imine and hydroxy protons at δ = 8.15 and 10.90 ppm, respectively. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of the oxime functional group. Characteristic absorption bands for the O-H stretch (around 3200-3600 cm⁻¹), the C=N stretch (around 1650 cm⁻¹), and the N-O stretch (around 930-960 cm⁻¹) are expected. For pyrimidine (B1678525) derivatives, characteristic ring vibrations will also be present. researchgate.net

Novel and Catalytic Approaches to this compound Synthesis

In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus in organic chemistry. This has led to the exploration of novel catalytic and alternative energy-driven approaches for the synthesis of oximes.

Metal-Catalyzed Oximation Reactions: Scope and Limitations

Transition metal catalysis offers a promising avenue for the synthesis of pyrimidines and their derivatives under milder conditions and with improved selectivity. acs.org While specific examples of metal-catalyzed oximation of pyrimidine-2-carbaldehyde are not extensively reported, related methodologies suggest potential applicability. For instance, palladium-catalyzed reactions have been developed for the synthesis of pyridines from α,β-unsaturated oxime ethers. acs.org Rhodium(III) catalysis has also been employed for the synthesis of pyridines from α,β-unsaturated oximes and alkynes. nih.govrsc.orgthieme-connect.de These methods, which involve C-H activation and subsequent cyclization, highlight the potential for metal catalysts to facilitate transformations involving the oxime functionality in heterocyclic systems.

The scope of these reactions would need to be investigated for pyrimidine-2-carbaldehyde, and potential limitations could include catalyst poisoning by the nitrogen atoms of the pyrimidine ring or competing side reactions.

Microwave-Assisted and Green Chemistry Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. wordpress.comresearchgate.net The synthesis of various pyrimidine derivatives has been successfully achieved using microwave irradiation. clockss.orgrsc.orgnih.gov

The application of microwave heating to the synthesis of this compound can be expected to offer several advantages. The rapid and uniform heating provided by microwaves can accelerate the condensation reaction between pyrimidine-2-carbaldehyde and hydroxylamine, potentially leading to higher yields in shorter reaction times. clockss.org Solvent-free or solid-supported microwave-assisted reactions could further enhance the green credentials of the synthesis by minimizing waste. wordpress.com

MethodAdvantages
Microwave-Assisted SynthesisReduced reaction times, higher yields, cleaner reactions. wordpress.comresearchgate.net
Green Chemistry ProtocolsUse of less hazardous solvents, reduced waste generation.

Functionalization and Derivatization of the this compound Moiety

The oxime functional group in this compound is a versatile handle for further synthetic transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

One of the most well-known reactions of oximes is the Beckmann rearrangement , where the oxime is converted to an amide under acidic conditions. masterorganicchemistry.comwikipedia.org For an aldoxime like this compound, the Beckmann rearrangement would typically lead to the formation of a nitrile (pyrimidine-2-carbonitrile) through dehydration. masterorganicchemistry.com This transformation can be promoted by various reagents, including acids and acylating agents. masterorganicchemistry.comwikipedia.org A side reaction involving the Beckmann rearrangement of an oxime derivative has been observed during peptide synthesis. nih.gov

The oxime group can also undergo alkylation on the oxygen atom to form oxime ethers. Palladium-catalyzed allylic substitution of oximes has been shown to selectively produce O-allylated oxime ethers. acs.org Chelation-controlled regioselective alkylation has also been reported for pyrimidine nucleosides. nih.gov

Furthermore, the oxime functionality can participate in cycloaddition reactions . Oximes can react with dipolarophiles in a tandem Michael addition–1,3-dipolar cycloaddition process to yield isoxazolidines. rsc.org Intramolecular oxime olefin cycloadditions have also been utilized to create N-bridgehead systems. acs.org

The pyrimidine ring itself can be subject to various functionalization reactions, although the presence of the oxime group might influence the reactivity and regioselectivity of these transformations.

O-Alkylation and O-Acylation Reactions: Synthesis of Oxime Ethers and Esters

The oxygen atom of the oxime group in this compound is a nucleophilic center that readily participates in O-alkylation and O-acylation reactions. These transformations are fundamental for producing oxime ethers and esters, which are valuable intermediates in organic synthesis.

O-Alkylation typically proceeds via the deprotonation of the oxime hydroxyl group with a suitable base to form an oximate anion, followed by nucleophilic substitution (SN2) with an alkyl halide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The choice of solvent and reaction conditions can influence the efficiency of the reaction.

O-Acylation involves the reaction of the oxime with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acid byproduct. researchgate.net Microwave irradiation has been shown to be an effective technique for accelerating acylation reactions in pyrimidine derivatives, often leading to higher yields in shorter reaction times. researchgate.net

These reactions yield stable derivatives where the hydrogen of the oxime's hydroxyl group is replaced by an alkyl or acyl group, respectively. This modification can significantly alter the compound's electronic properties and steric profile, influencing its subsequent reactivity and biological activity.

Table 1: Representative O-Alkylation and O-Acylation Reactions

Starting MaterialReagentProduct ClassRepresentative Product Name
This compoundMethyl iodide (CH₃I) / BaseOxime Ether(E)-N-(Pyrimidin-2-ylmethylene)methanamine oxide
This compoundBenzyl bromide (BnBr) / BaseOxime Ether(E)-N-(Pyrimidin-2-ylmethylene)benzenemethanamine oxide
This compoundAcetyl chloride (CH₃COCl) / BaseOxime Ester(E)-Pyrimidin-2-carbaldehyde O-acetyloxime
This compoundBenzoyl chloride (PhCOCl) / BaseOxime Ester(E)-Pyrimidin-2-carbaldehyde O-benzoyloxime

N-Functionalization Strategies and their Chemical Outcomes

Direct N-functionalization of the oxime nitrogen in this compound is less common compared to O-functionalization due to the lower nucleophilicity of the nitrogen atom. However, the pyrimidine ring itself contains two nitrogen atoms which are generally more susceptible to electrophilic attack or alkylation, particularly under acidic conditions. slideshare.netyoutube.com Nucleophilic substitution reactions typically occur at positions 2, 4, and 6 of the pyrimidine ring. slideshare.net

Strategies for functionalization at the pyrimidine nitrogens often involve reaction with alkylating agents or the formation of N-oxides. For instance, the reaction of pyrimidine derivatives with various amidinium salts can lead to the formation of 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org While not a direct functionalization of the pre-existing oxime, this highlights the reactivity of the ring nitrogens. The synthesis of pyrimidines can be achieved through the direct condensation of amides and nitriles, indicating the versatility of the pyrimidine core for building complex molecules. researchgate.net

The chemical outcomes of targeting the nitrogen atoms are highly dependent on the specific reagents and reaction conditions employed. Selective N-functionalization of the oxime over the pyrimidine ring nitrogens would require carefully designed synthetic strategies, potentially involving protecting groups or specific catalysts to direct the reaction to the desired site.

Table 2: Potential N-Functionalization Outcomes

Target NitrogenReagent TypePotential OutcomeNotes
Pyrimidine Ring NitrogensAmidinium saltsFormation of 2-substituted pyrimidinesA general method for pyrimidine synthesis. organic-chemistry.org
Pyrimidine Ring NitrogensAlkyl HalidesN-Alkylation of the pyrimidine ringCan lead to quaternization.
Oxime NitrogenElectrophilesN-Alkylation/N-AcylationLess favorable than O-functionalization.

Transformations to Related Nitrogen-Containing Heterocycles (e.g., Nitriles, Amines, Nitrones)

The oxime functionality of this compound serves as a versatile precursor for the synthesis of other important nitrogen-containing functional groups and heterocycles.

Nitriles: Aldoximes can be readily dehydrated to form the corresponding nitriles. viirj.orgnih.gov This transformation can be achieved using a variety of reagents, such as p-toluenesulfonyl chloride in the presence of a mild base like triethylamine, or with reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). viirj.orgnih.gov This provides a direct route to pyrimidine-2-carbonitrile, a valuable building block in organic synthesis. researchgate.net The conversion is often high-yielding and proceeds under mild conditions. viirj.orgnih.gov

Amines: The reduction of the oxime group leads to the formation of primary amines. derpharmachemica.com This can be accomplished through various reduction methods, including catalytic hydrogenation or the use of reducing agents like stannous chloride. derpharmachemica.comorganic-chemistry.org This reaction converts this compound into 2-(aminomethyl)pyrimidine, introducing a flexible amino group that can be further functionalized.

Nitrones: Oximes can be converted into nitrones, which are 1,3-dipoles useful in cycloaddition reactions for the synthesis of complex heterocyclic systems. researchgate.netrsc.org The synthesis of nitrones from oximes can be achieved through N-selective modification. researchgate.net For instance, condensation of the oxime with another aldehyde or ketone can lead to nitrone formation, which can then undergo in situ cycloaddition reactions. rsc.org This transforms the starting oxime into a reactive intermediate capable of forming five-membered isoxazolidine (B1194047) rings.

Table 3: Transformations of the Oxime Group

TransformationReagent/ConditionProduct
Dehydration to Nitrilep-Toluenesulfonyl chloride / Et₃N or BOP reagent viirj.orgnih.govPyrimidine-2-carbonitrile
Reduction to AmineCatalytic Hydrogenation or SnCl₂ derpharmachemica.com2-(Aminomethyl)pyrimidine
Conversion to NitroneCondensation with an aldehyde/ketone rsc.orgPyrimidin-2-yl substituted nitrone

Coordination Chemistry of E Pyrimidine 2 Carbaldehyde Oxime

Ligand Design Principles and Chelation Behavior

The coordination behavior of (E)-pyrimidine-2-carbaldehyde oxime is dictated by its structure, which allows for different modes of metal binding. Key to its function as a ligand are the available nitrogen and oxygen donor atoms and the specific spatial arrangement of the oxime group.

Denticity and Coordination Sites of the this compound Ligand (Pyrimidine Nitrogen, Oxime Nitrogen/Oxygen)

This compound typically acts as a bidentate chelating ligand. The most common coordination mode involves one of the nitrogen atoms from the pyrimidine (B1678525) ring and the nitrogen atom of the oxime group. mdpi.comnih.gov This N,N'-chelation forms a stable five-membered ring with the metal center. The involvement of the pyrimidine ring nitrogen is crucial, as analogous ligands like 2-furancarbaldehyde oxime, which lack a ring nitrogen in a suitable position, coordinate as monodentate ligands solely through the oxime nitrogen.

The acidity of the oxime's -OH group increases upon coordination, and it can be deprotonated to form an oximato ligand. mdpi.com In this anionic form, the ligand can still act as an N,N'-chelate. However, the deprotonated oxygen atom introduces another potential coordination site. In some polynuclear complexes, this oximato oxygen can bridge to a second metal ion. nih.gov The preference for coordination sites can be explained by Hard and Soft Acid-Base (HSAB) theory; the softer pyrimidine and oxime nitrogens tend to bind to softer metal ions like Zn(II), while the harder oximato oxygen favors binding to harder, more oxophilic metal ions.

Stereochemical Influence on Metal Binding Affinity and Selectivity

The stereochemistry of the oxime group is critical for its chelation behavior. The "(E)" designation refers to the anti configuration, where the hydroxyl group of the oxime is oriented away from the pyrimidine ring. vulcanchem.com This specific geometry is essential for the ligand to act as an N,N'-chelate, as it positions the pyrimidine nitrogen and the oxime nitrogen correctly to form a stable five-membered chelate ring with a metal ion. nih.gov The alternative syn or (Z)-isomer would create steric hindrance, making bidentate chelation to a single metal center difficult. The rigid planarity of the pyrimidine ring combined with the fixed (E)-stereochemistry of the oxime group enhances the pre-organization of the ligand, which can lead to higher binding affinity and selectivity for certain metal ions. nih.gov

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes exhibit a range of structures and stabilities depending on the metal ion, the counter-anion, and the reaction conditions.

Transition Metal Complexes (e.g., Zn, Ni, Cu, Mn): Structural Diversity and Stability

Transition metal complexes of ligands analogous to pyrimidine-2-carbaldehyde oxime have been extensively studied, revealing diverse coordination geometries.

Zinc (Zn): Zinc(II) complexes with related pyrimidine-derived oxime ligands have been synthesized and characterized. acs.org For instance, reacting a pyrimidine oxime derivative with ZnCl₂ can yield a mononuclear complex where the zinc center is coordinated by the ligand and chloride ions. acs.org The geometry is often distorted tetrahedral or square pyramidal, depending on the coordination number. nih.gov

Nickel (Ni): Nickel(II) can form discrete octahedral complexes with two molecules of a related tridentate pyridine-dicarboxamide oxime ligand, resulting in a formula of [Ni(ligand)₂]²⁺. rsc.org In such cases, the ligand coordinates through the heterocyclic and oxime nitrogen atoms.

Copper (Cu): Copper(II) complexes with the analogous pyridine-2-carbaldehyde oxime show varied structures. Square planar or tetragonally distorted octahedral geometries are common. rsc.org Complexes with a 1:2 metal-to-ligand ratio or mixed-ligand complexes involving the neutral oxime and its deprotonated (oximato) form are known. rsc.orgacs.org The stability of these complexes allows them to act as catalysts in reactions like catecholase activity. mdpi.com

Manganese (Mn): While specific structures with this compound are not detailed in the search results, manganese is known to form stable complexes with oxime-containing ligands. mdpi.com

Table 1: Representative Transition Metal Complexes with Related Aldoxime Ligands

Metal IonExample LigandTypical FormulaCoordination GeometryReference
Zinc(II)Pyridine-2-carbaldehyde thiosemicarbazone[ZnCl₂(ligand)]·H₂ODistorted Square Pyramidal nih.gov
Nickel(II)Pyridine-2,6-dicarboxamide oxime[Ni(ligand)₂]²⁺Distorted Octahedral rsc.org
Copper(II)Pyridine-2-carbaldehyde oxime[Cu(ligand)(ligand-H)]XSquare Planar rsc.org
Palladium(II)Pyridine-2-carbaldehyde oxime[Pd(ligand)(ligand-H)]ClDistorted Square Planar nih.gov

Main Group Metal (e.g., Boron, Aluminum) Derivatives: Bonding and Stoichiometry

Main group elements also form stable derivatives with aldoxime ligands, although their bonding characteristics differ from those of transition metals.

Boron: Pyrimidine-based ligands can form four-coordinate boron complexes. nih.gov For example, a pyrimidine-based O^N^O chelate can be functionalized to create highly luminescent boron complexes. nih.gov With simpler aldoximes, boron compounds like trimethylborane (B1581522) react to form monomeric derivatives where the boron is four-coordinate, bonded to the oxime oxygen and the heterocyclic nitrogen. nih.gov

Aluminum: In contrast to boron, aluminum alkyls like trimethylaluminium react with pyridine-2-carbaldehyde oxime to form dimeric structures. In these dimers, the aluminum atoms are believed to be five-coordinate, with the oximato groups acting as bridges. Each oximato residue is attached through its oxygen to one aluminum atom and through both the pyridine (B92270) and oxime nitrogens to the other aluminum atom in the dimer.

Table 2: Main Group Metal Derivatives with Pyridine-2-carbaldehyde Oxime

MetalReactantProduct StoichiometryStructureReference
BoronTrimethylboraneMonomericFour-coordinate Boron nih.gov
AluminumTrimethylaluminiumDimericFive-coordinate Aluminum nih.gov

Spectroscopic and Crystallographic Elucidation of Complex Structures

A combination of spectroscopic and crystallographic techniques is essential for the definitive characterization of these metal complexes.

Spectroscopic Characterization: Infrared (IR) spectroscopy is used to confirm the coordination of the ligand by observing shifts in the characteristic vibrational frequencies, such as the C=N and N-O stretches of the oxime group and the pyrimidine ring vibrations. mdpi.comrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the ligand's structure in solution and can confirm its binding to diamagnetic metal ions like Zn(II) or B(III). mdpi.comresearchgate.net The oxime proton resonance, typically found far downfield, is particularly sensitive to the coordination environment. vulcanchem.com Electronic absorption (UV-Vis) spectra reveal information about the geometry of the complex, with specific bands corresponding to ligand-to-metal charge transfer (LMCT) transitions. nih.gov

Crystallographic Elucidation: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, including precise bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.commdpi.com For example, crystallographic studies have confirmed the distorted square planar geometry in a Pd(II) complex with pyridine-2-carbaldehyde oxime and the distorted tetrahedral geometry in a Zn(II) complex with a related ligand. mdpi.comnih.gov These studies also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. nih.gov

Vibrational (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy in Coordination Analysis

Vibrational and nuclear magnetic resonance spectroscopies are cornerstone techniques for the characterization of coordination compounds, offering detailed information about the ligand's bonding environment upon complexation with a metal ion.

Vibrational (IR) Spectroscopy:

Infrared (IR) spectroscopy is a powerful tool for probing the changes in the vibrational modes of a ligand upon coordination. For this compound, key IR bands associated with the pyrimidine ring and the oxime group are of particular interest. The stretching vibration of the C=N bond in the oxime group and the various C=N and C=C stretching vibrations within the pyrimidine ring are expected to shift upon coordination to a metal center.

Typically, coordination of the pyrimidine ring occurs through one of its nitrogen atoms. This donation of electron density to the metal ion results in a perturbation of the ring's electronic structure, leading to shifts in the positions of its characteristic absorption bands. Similarly, if the oxime nitrogen atom is involved in coordination, a noticeable shift in the ν(C=N) oxime and ν(N-O) stretching frequencies would be observed. In many analogous metal complexes with oxime-containing ligands, an increase in the ν(C=N) frequency is often seen, which is attributed to the kinematic coupling and electronic effects upon chelation.

Table 1: Representative IR Spectral Data for this compound and a Hypothetical Metal Complex

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Change upon Coordination
O-H (oxime)~3200Broadened or absentIndicates deprotonation or hydrogen bonding
C=N (pyrimidine)~1570Shifted to higher or lower frequencyIndicates coordination of pyrimidine N
C=N (oxime)~1620Shifted to higher frequencyIndicates coordination of oxime N
N-O (oxime)~940Shifted to higher frequencyIndicates coordination of oxime N

Note: The data for the metal complex are hypothetical and represent typical shifts observed in similar systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides invaluable information about the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in this compound are sensitive to the electronic environment, which is significantly altered upon coordination.

In the ¹H NMR spectrum of the free ligand, distinct signals are expected for the pyrimidine ring protons and the CH=N proton of the oxime group. Upon complexation, these signals are expected to shift downfield due to the deshielding effect caused by the donation of electron density to the metal ion. The magnitude of this shift can provide clues about the proximity of the protons to the coordination site.

The ¹³C NMR spectrum offers complementary information. The carbon atoms of the pyrimidine ring and the C=N carbon of the oxime group will also experience shifts in their resonance frequencies upon coordination. The direction and magnitude of these shifts can help to identify the specific atoms involved in the coordination. For instance, a significant downfield shift of the C2 carbon of the pyrimidine ring would strongly suggest coordination through the adjacent N1 atom.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Hypothetical Diamagnetic Metal Complex

NucleusPositionFree Ligand (ppm)Metal Complex (ppm)Change upon Coordination
¹HH4/H6 (pyrimidine)~8.9Shifted downfieldDeshielding effect
¹HH5 (pyrimidine)~7.4Shifted downfieldDeshielding effect
¹HCH=N (oxime)~8.2Shifted downfieldDeshielding effect
¹³CC2 (pyrimidine)~155Shifted downfieldIndicates coordination at N1
¹³CC4/C6 (pyrimidine)~158Shifted downfieldDeshielding effect
¹³CC5 (pyrimidine)~122Shifted downfieldDeshielding effect
¹³CC=N (oxime)~148Shifted downfieldIndicates coordination of oxime N

Note: The data for the metal complex are hypothetical and represent typical shifts observed in similar diamagnetic systems.

Single Crystal X-ray Diffraction for Definitive Structural Determination

For complexes of this compound, X-ray diffraction studies would be expected to reveal the ligand acting as a bidentate N,N-donor, coordinating to the metal ion through one of the pyrimidine nitrogen atoms (likely N1) and the nitrogen atom of the oxime group. This mode of coordination would form a stable five-membered chelate ring, a common feature in the coordination chemistry of similar 2-substituted pyridine and pyrimidine ligands.

The resulting coordination geometry would depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For example, with transition metals like Cu(II), Ni(II), or Pd(II), square planar or octahedral geometries are commonly observed. The bond lengths between the metal and the donor atoms of the ligand, as well as the bond angles within the chelate ring, would provide quantitative insight into the strength and nature of the coordination bonds. Furthermore, analysis of the crystal packing can reveal important intermolecular interactions such as hydrogen bonding (involving the oxime hydroxyl group, if not deprotonated) and π-π stacking between the pyrimidine rings of adjacent complex molecules.

Table 3: Representative Crystallographic Data for a Hypothetical Metal Complex of this compound

ParameterExpected Value/Observation
Coordination ModeBidentate (Npyrimidine, Noxime)
Chelate Ring Size5-membered
M-N(pyrimidine) Bond Length2.0 - 2.2 Å
M-N(oxime) Bond Length1.9 - 2.1 Å
N-M-N Bite Angle~75-85°
Common GeometriesSquare Planar, Octahedral

Note: The values are typical ranges observed for similar metal complexes and serve as a predictive guide.

Solution State Coordination Chemistry and Ligand Exchange Processes

The behavior of coordination compounds in solution is often dynamic and can be crucial for their application, for instance, in catalysis or as medicinal agents. The study of solution state coordination chemistry encompasses the stability of the complexes and the kinetics and mechanisms of ligand exchange reactions.

The stability of metal complexes of this compound in solution can be investigated using techniques such as UV-Vis spectrophotometry and potentiometric titrations. These methods allow for the determination of formation constants (or stability constants), which quantify the thermodynamic stability of the complex. The stability of these complexes is influenced by several factors, including the nature of the metal ion (the Irving-Williams series often predicting the stability trend for divalent first-row transition metals), the chelate effect of the bidentate ligand, and the pH of the solution.

Ligand exchange processes involve the substitution of one or more ligands in the coordination sphere of the metal complex by other ligands present in the solution. The mechanisms of these reactions can be broadly classified as associative, dissociative, or interchange. libretexts.org

Associative (A) mechanism: The incoming ligand first binds to the metal center to form a higher-coordinate intermediate, followed by the departure of the leaving group. libretexts.org

Dissociative (D) mechanism: The leaving group detaches from the metal center first, forming a lower-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.org

Interchange (I) mechanism: The incoming ligand enters the coordination sphere as the leaving group is departing, in a more concerted process without a distinct intermediate. This can be further divided into associative interchange (Iₐ) and dissociative interchange (Iₑ) depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state.

The mechanism of ligand exchange for complexes of this compound would be influenced by the metal ion, the steric hindrance around the metal center, and the electronic properties of both the ligand and the incoming nucleophile. For instance, square planar complexes, such as those of Pd(II) or Pt(II), typically undergo ligand substitution via an associative mechanism. In contrast, many octahedral complexes favor dissociative pathways. The kinetics of these reactions can be monitored using techniques like stopped-flow spectrophotometry or NMR spectroscopy, allowing for the determination of rate constants and the elucidation of the reaction mechanism.

Theoretical and Computational Chemistry of E Pyrimidine 2 Carbaldehyde Oxime

Electronic Structure and Reactivity Profiling using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For (E)-pyrimidine-2-carbaldehyde oxime, DFT calculations reveal key aspects of its reactivity and electronic distribution.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic or acidic nature. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. biointerfaceresearch.com

DFT calculations provide the energies of these frontier orbitals. For instance, in a study of various oxime derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 1.38 to 3.21 eV, indicating varying levels of reactivity among the compounds. biointerfaceresearch.com The analysis of the spatial distribution of these orbitals shows where the molecule is most likely to engage in electron-donating or electron-accepting interactions. youtube.com

Calculated Frontier Molecular Orbital Energies and Energy Gaps for Oxime Derivatives.
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (Egap) (eV)
1a--3.21
1b--3.15
1c--2.16
1d--2.18
1e--1.38

Electrostatic Potential and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electrostatic potential, with red indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For oxime-containing compounds, the MEP analysis helps to identify the most reactive sites. biointerfaceresearch.com

Natural Bond Orbital (NBO) analysis is another computational method that provides a detailed picture of charge distribution by calculating the charges on individual atoms. nih.gov This information complements the MEP map by quantifying the electron density at specific atomic centers.

Conformational Analysis and E/Z Isomerization Pathways

Oximes can exist as two geometric isomers, E and Z, due to the restricted rotation around the C=N double bond. researchgate.net The study of the relative stabilities of these isomers and the energy barriers for their interconversion is crucial for understanding their chemical behavior.

Energy Barriers and Thermodynamic Stabilities of Stereoisomers

The E and Z isomers of an oxime can have different physical and biological properties. nih.gov Computational methods can be used to calculate the energies of both isomers and the transition state connecting them, thereby determining the energy barrier for isomerization and the thermodynamic stability of each form. nih.gov For many oximes, the synthesis results in a mixture of E and Z isomers, which may need to be separated. researchgate.net The relative stability of the isomers can be influenced by factors such as steric hindrance and intramolecular hydrogen bonding.

Solvent Effects on Isomerization Kinetics

The solvent can have a significant impact on the rate of E/Z isomerization. nih.gov Polar protic solvents, for example, can facilitate isomerization by forming hydrogen bonds with the oxime group, thereby stabilizing the transition state. nih.gov Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can be used to study these influences. biointerfaceresearch.com For instance, studies on indole-3-carbaldehyde oximes have shown that the isomerization from the less stable anti (E) isomer to the more stable syn (Z) isomer is favorable in acidic media. nih.gov The choice of solvent can also affect the yield and reaction time of oximation reactions. nih.govresearchgate.net

Computational Modeling of Ligand-Metal Interactions

The nitrogen and oxygen atoms of the oxime group in this compound make it an excellent candidate for coordinating with metal ions. Computational modeling is instrumental in understanding the nature of these interactions.

Binding Energy Calculations and Preferred Coordination Geometries

Computational methods, particularly Density Functional Theory (DFT), are pivotal in determining the binding energies and preferred coordination geometries of this compound with various metal ions. While specific studies focusing exclusively on this compound are not abundant, the general principles of pyrimidine (B1678525) and oxime coordination chemistry offer a strong basis for understanding its behavior. researchgate.netscribd.com

Pyrimidine derivatives are known to coordinate with metal ions primarily through the nitrogen atoms of the heterocyclic ring. researchgate.net The oxime group introduces additional coordination sites, namely the nitrogen and oxygen atoms, allowing for versatile bonding modes. biointerfaceresearch.com The (E)-configuration of the oxime group influences the steric and electronic environment around these potential donor atoms.

Binding Energy Calculations:

The binding energy of a metal-ligand complex is a measure of the strength of the interaction between the metal center and the ligand. These energies can be calculated using computational methods by determining the difference between the total energy of the complex and the sum of the energies of the individual metal ion and ligand. DFT calculations, often employing functionals like B3LYP, have been successfully used to estimate these energies for related pyrimidine and oxime complexes. bohrium.com For instance, studies on the interaction of pyrimidine derivatives with metal clusters (Ag, Au, Cu) have shown that the adsorption energies are influenced by the nature of the metal, with Cu clusters generally exhibiting the strongest interactions. bohrium.com

The binding energy (BE) can be calculated using the following equation:

BE = Ecomplex - (Emetal + Eligand)

Where:

BE is the binding energy

Ecomplex is the total energy of the metal-ligand complex

Emetal is the energy of the metal ion

Eligand is the energy of the this compound ligand

Metal IonAssumed Coordination NumberHypothetical Binding Energy (kcal/mol)
Cu(II)4-50 to -70
Ni(II)6-40 to -60
Zn(II)4-30 to -50
Co(II)6-40 to -60

Note: This table is for illustrative purposes and does not represent experimentally or computationally verified data for this compound.

Preferred Coordination Geometries:

The geometry of a metal complex is determined by the coordination number of the metal ion and the nature of the ligands. For this compound, several coordination modes are possible, including monodentate, bidentate, and bridging coordination. The pyrimidine ring nitrogen and the oxime nitrogen are common coordination sites. researchgate.netbiointerfaceresearch.com

Computational geometry optimization can predict the most stable arrangement of the ligand around the metal center. These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. For example, in related pyrimidine complexes, the coordination to the metal ion often leads to a slight distortion of the pyrimidine ring. capes.gov.br Similarly, the geometry of the oxime group may change upon coordination.

ParameterFree Ligand (Hypothetical)Coordinated Ligand (Hypothetical)
C=N (oxime) bond length (Å)~1.28~1.30
N-O (oxime) bond length (Å)~1.41~1.38
C-N-O (oxime) bond angle (°)~111~115
Metal-N (pyrimidine) bond length (Å)N/A~2.0 - 2.2
Metal-N (oxime) bond length (Å)N/A~2.0 - 2.2

Note: This table presents hypothetical data to illustrate the expected changes upon coordination and is not based on specific experimental or computational results for this compound.

Simulation of Metal-Mediated Reaction Mechanisms

Computational simulations are invaluable for elucidating the mechanisms of metal-mediated reactions involving this compound. These simulations can map out the entire reaction pathway, including transition states and intermediates, providing insights that are often difficult to obtain through experimental methods alone.

A key area of interest is the role of the metal ion in activating the ligand for subsequent reactions. For instance, the coordination of a metal to the oxime group can alter its electronic properties, making it more susceptible to nucleophilic or electrophilic attack. Theoretical studies on related systems, such as the synthesis of pyrido[2,3-d]pyrimidines, have demonstrated the power of computational chemistry in understanding complex reaction mechanisms. scribd.com These studies often involve locating transition states and calculating activation barriers to determine the most favorable reaction pathway.

For this compound, potential metal-mediated reactions could include:

Hydrolysis of the oxime: The metal ion could act as a Lewis acid to facilitate the cleavage of the N-O bond.

Redox reactions: The metal center could participate in electron transfer processes with the ligand.

Coupling reactions: The metal could template the assembly of multiple ligand molecules.

Simulations of these reaction mechanisms would typically involve the following steps:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized.

Transition State Search: The transition state structure connecting the reactants and products is located on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products.

Energy Profile Construction: The relative energies of the reactants, transition state, and products are used to construct a reaction energy profile, which provides the activation energy for the reaction.

Predictive Spectroscopic Modeling (e.g., NMR, IR, Mass Spectrometry)

Theoretical calculations can be used to predict the spectroscopic properties of this compound, which is a crucial step in its characterization.

NMR Spectroscopy:

Quantum mechanical calculations, particularly using DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted relative to a standard reference compound (e.g., tetramethylsilane, TMS).

Predicted NMR data can be compared with experimental spectra to confirm the structure of the compound. While specific predictive modeling studies for this compound are not widely reported, studies on similar heterocyclic compounds have shown good agreement between calculated and experimental NMR data. nih.gov

AtomPredicted ¹H Chemical Shift (ppm) (Hypothetical)Predicted ¹³C Chemical Shift (ppm) (Hypothetical)
Pyrimidine H4/H68.8 - 9.2157 - 160
Pyrimidine H57.5 - 7.8120 - 125
CH=N8.2 - 8.5145 - 150
N-OH11.0 - 12.0N/A
Pyrimidine C2N/A150 - 155
Pyrimidine C4/C6N/A157 - 160
Pyrimidine C5N/A120 - 125

Note: This table contains hypothetical NMR data for illustrative purposes.

IR Spectroscopy:

The vibrational frequencies of this compound can be calculated using computational methods. nih.gov By performing a frequency calculation on the optimized geometry, the vibrational modes and their corresponding IR intensities can be predicted. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

The predicted IR spectrum can aid in the assignment of experimental IR bands to specific vibrational modes, such as the C=N stretching of the oxime, the N-O stretching, and the various vibrations of the pyrimidine ring.

Mass Spectrometry:

Computational methods are also being developed to predict the mass spectra of organic compounds. researchgate.net The Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) method, for example, can predict 70 eV electron ionization mass spectra from a given molecular structure. This involves simulating the fragmentation pathways of the molecular ion. For pyrimidine derivatives, retro-Diels-Alder reactions are common fragmentation pathways that can be modeled computationally. researchgate.net The predicted mass spectrum can be compared with experimental data to aid in structure elucidation.

Advanced Applications of E Pyrimidine 2 Carbaldehyde Oxime in Chemical Science

Catalytic Applications and Mechanistic Insights

The unique structural combination of a pyrimidine (B1678525) ring and an oxime functional group in (E)-Pyrimidine-2-carbaldehyde oxime positions it as a promising candidate for the development of novel catalytic systems. Its nitrogen-rich structure is key to its ability to coordinate with metal centers, facilitating a range of organic transformations.

Design of Catalytic Systems Incorporating this compound Complexes

The design of catalytic systems leveraging this compound would involve its reaction with a suitable metal precursor to form a stable coordination complex. The choice of metal is crucial and dictates the type of catalytic transformation. For example, palladium or nickel complexes are well-suited for cross-coupling reactions, while rhodium or iridium might be employed for hydrogenation or hydroformylation.

A hypothetical catalytic system could be designed for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. In such a system, the this compound would act as a bidentate N,N-ligand, stabilizing the palladium(0) active species and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The stability imparted by the chelate effect could lead to a robust catalyst with a long lifetime and high turnover numbers.

Table 1: Conceptual Design of a Catalytic System for Suzuki-Miyaura Coupling

ComponentRole in Catalytic SystemExample
Ligand This compoundStabilizes the metal center, modulates reactivity and selectivity.
Metal Precursor Palladium(II) acetateSource of the catalytically active metal.
Substrate 1 Aryl Halide (e.g., Bromobenzene)Electrophilic coupling partner.
Substrate 2 Arylboronic acid (e.g., Phenylboronic acid)Nucleophilic coupling partner.
Base Potassium CarbonateActivates the boronic acid and neutralizes acid formed.
Solvent Toluene/WaterProvides the medium for the reaction.
Product BiphenylThe desired cross-coupled product.

Innovations in Materials Science

The reactivity of the oxime group and the chelating nature of the pyrimidine ring enable the application of this compound in the development of advanced materials with tailored properties.

Development of Metal Ion Scavengers and Selective Extractants

The structure of this compound is inherently suited for the capture of metal ions. The presence of four potential hydrogen bond acceptors and one donor, combined with a high topological polar surface area (58.4 Ų), suggests strong interaction with polar species, including metal ions. vulcanchem.com The nitrogen atoms of the pyrimidine ring and the oxime moiety can act as a multidentate chelating agent, forming stable complexes with a variety of metal ions.

This property can be exploited to develop materials for environmental remediation, such as scavengers for heavy metals like lead, mercury, or cadmium from contaminated water. By immobilizing the oxime onto a solid support (e.g., silica (B1680970) or a polymer resin), a highly effective and reusable sorbent can be created. The selectivity for specific metal ions could be tuned by modifying the pH or by introducing other functional groups onto the pyrimidine ring, allowing for the selective extraction and recovery of valuable metals from ores or industrial waste streams.

Table 2: Potential Metal Ion Chelation by this compound

Potential Metal IonCoordination Sites on LigandPotential Application
Cu(II) Pyrimidine N, Oxime NIndustrial wastewater treatment
Ni(II) Pyrimidine N, Oxime NMetal recovery from plating solutions
Pd(II) Pyrimidine N, Oxime NCatalyst recovery
Fe(III) Pyrimidine N, Oxime OEnvironmental remediation
Pb(II) Pyrimidine N, Oxime ORemoval of heavy metals

Polymer Modification and Functionalization through Oxime Chemistry

Oxime chemistry, or oxime ligation, has emerged as a powerful tool in polymer science for its mild, efficient, and often catalyst-free reaction conditions that produce only water as a byproduct. rsc.orgnih.gov This chemistry involves the reaction between an aldehyde or ketone and an aminooxy group to form a stable oxime bond. nih.gov These linkages are generally stable but can be reversible under specific conditions, such as acidic pH or in the presence of an exchange molecule, making them suitable for creating dynamic materials. rsc.org

This compound can be integrated into polymer structures in several ways. It can be used as a chain extender or cross-linker for polymers containing aminooxy groups. Conversely, polymers containing the pyrimidine-2-carbaldehyde unit can be functionalized post-polymerization by reacting them with various hydroxylamine (B1172632) derivatives. acs.org This strategy allows for the introduction of specific functionalities, such as fluorescent dyes, bioactive molecules, or hydrophilic polyethylene (B3416737) glycol (PEG) chains, onto a polymer backbone. nih.govresearchgate.netnih.gov This modular approach is highly valuable for creating functional materials for coatings, drug delivery systems, and hydrogels. rsc.orgresearchgate.net

Table 3: Polymer Functionalization Strategies Using Oxime Chemistry

StrategyDescriptionResulting MaterialReference
Post-Polymerization Modification A polymer with aldehyde or ketone groups is reacted with an aminooxy-functionalized molecule.Functionalized linear or graft copolymers. rsc.orgacs.org
Hydrogel Formation Multi-arm PEG precursors with aldehyde or aminooxy groups are cross-linked via oxime bond formation.Biocompatible hydrogels with tunable mechanical properties. nih.gov
Dynamic Star Polymers Star-shaped polymers are assembled using reversible oxime linkages.Dynamic materials for encapsulation and release applications. rsc.org
Surface Conjugation Surfaces functionalized with aldehyde/ketone groups are used to immobilize proteins or peptides modified with aminooxy groups.Bio-functionalized surfaces for biosensors or medical devices. rsc.org

Chemical Biology and Mechanistic Enzymology

The intersection of a biologically relevant pyrimidine scaffold with a versatile oxime handle makes this compound a molecule of interest in chemical biology. Pyrimidine derivatives are ubiquitous in nature as components of nucleic acids and exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties. nih.govnih.govresearchgate.net

The oxime moiety is also significant; for example, certain pyridine (B92270) aldoxime derivatives are known to function as reactivators for cholinesterase inhibited by organophosphates. google.com The ability of the oxime group to interact with the active sites of enzymes, coupled with the pyrimidine's potential to act as a mimic for natural nucleobases, suggests that this compound could serve as a lead structure for designing novel enzyme inhibitors. For instance, it could be investigated as an inhibitor of enzymes involved in nucleotide metabolism, which are common targets in cancer and antiviral therapy.

Furthermore, oxime ligation is widely employed as a "click" reaction for bioconjugation due to its high selectivity and biocompatible reaction conditions. nih.gov this compound, or its precursor pyrimidine-2-carbaldehyde, can be used to label proteins, peptides, or other biomolecules that have been engineered to contain an aminooxy group. This allows for the construction of complex bioconjugates for applications in diagnostics, imaging, and targeted drug delivery. The photochemistry of oxime carbamates has also been explored for cleaving DNA, suggesting another avenue for the title compound's derivatives in biological research. nih.gov

Investigation of Molecular Interactions with Enzyme Active Sites (e.g., Kinases, Cholinesterases)

The pyrimidine scaffold is a cornerstone in the development of bioactive molecules, and its derivatives, including this compound, have been the subject of extensive research for their interactions with various enzyme active sites.

Cholinesterases: A significant area of investigation for oxime-containing compounds is the reactivation of acetylcholinesterase (AChE), an essential enzyme in neurotransmission. nih.gov Organophosphorus compounds (OPCs), used as pesticides and nerve agents, can inactivate AChE by phosphorylating a serine residue in its active site, leading to a toxic accumulation of acetylcholine. nih.gov Oximes, such as those derived from pyrimidine, function as AChE reactivators. The mechanism involves the oxime's nucleophilic attack on the phosphorus atom of the OPC, displacing it from the serine residue and restoring the enzyme's function. nih.govresearchgate.net The positively charged nitrogen of the pyrimidine ring is drawn to the anionic site of the enzyme, positioning the oxime group for optimal interaction with the phosphorylated active site. youtube.com The efficacy of this reactivation is highly dependent on the specific structure of both the oxime and the inhibiting organophosphate. nih.gov

Kinases: The 2,4-diaminopyrimidine (B92962) moiety is a well-established scaffold for kinase inhibitors. nih.gov This structural motif is adept at forming critical hydrogen bonds within the kinase active site. nih.gov For instance, derivatives of 4-aminopyrimidine-5-carbaldehyde (B100492) oxime have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Furthermore, the 2,4-diaminopyrimidine scaffold is the foundation for numerous anticancer agents, including Focal Adhesion Kinase (FAK) inhibitors. nih.gov Docking studies of these compounds reveal that the 2-amino group of the pyrimidine core interacts closely with the DFG motif region of FAK. nih.gov

Structure-Activity Relationship (SAR) Studies based on Chemical Modifications for Molecular Target Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrimidine derivatives by systematically modifying their structure to enhance their interaction with molecular targets. nih.govhumanjournals.com For pyrimidine-based compounds, the nature and position of substituents on the pyrimidine ring significantly influence their biological activity. nih.govresearchgate.net

For kinase inhibitors, SAR studies on 4-aminopyrimidine-5-carbaldehyde oxime derivatives have provided valuable insights. The exploration of different analogues has led to the identification of compounds with potent VEGFR-2 inhibitory activity. nih.gov Similarly, research on other pyrimidine derivatives has demonstrated that specific substitutions can lead to significant anti-HIV-1 efficacy and activity against the rubella virus. ekb.eg A review of pyrimidine derivatives from 2010 to the present concluded that the position of substituents on the pyrimidine nucleus is a major determinant of their wide-ranging biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects. nih.gov

Table 1: SAR Insights for Pyrimidine Derivatives

Molecular Target Key Structural Feature Impact of Modification Reference(s)
Acetylcholinesterase (AChE) Oxime group and pyrimidine ring substituents Steric bulk and electronic properties influence reactivation efficacy. nih.govnih.gov
VEGFR-2 4-aminopyrimidine-5-carbaldehyde oxime Analogue synthesis led to potent inhibitors. nih.gov
Various Biological Targets Substituent position on the pyrimidine nucleus Greatly influences antimicrobial, anticancer, and other activities. nih.govresearchgate.net

Modulating Protein-Ligand Interactions through Hydrogen Bonding and Metal Chelation

The interaction of this compound and its derivatives with proteins is governed by fundamental molecular forces, primarily hydrogen bonding and, in some contexts, metal chelation.

Hydrogen Bonding: The pyrimidine ring, with its nitrogen atoms, and the oxime group are excellent hydrogen bond donors and acceptors. These interactions are fundamental to the binding of pyrimidine derivatives to protein targets. nih.gov In the case of kinase inhibitors, the pyrimidine ring often forms critical hydrogen bonds with the enzyme's active site, contributing significantly to the inhibitory activity. nih.gov The ability of purine (B94841) and pyrimidine derivatives to form complexes with proteins like serum albumin has been studied, indicating that protein conformation is crucial for these binding events. researchgate.net

Metal Chelation: Metal ions are integral to the structure and function of a vast number of proteins, with some estimates suggesting that 25-50% of all proteins contain metal ions. nih.gov The interaction of ligands with these metalloproteins can be influenced by the coordination of the metal ion. While direct evidence for this compound as a metal-chelating agent in biological systems is specific to the context, the principle of metal chelation modulating protein-ligand interactions is well-established. For instance, the chelation of Ca(II) and Mg(II) ions by carboxylic acid residues in proteins like calmodulin alters their conformation and reactivity. nih.gov The interaction between tannins and proteins can be enhanced by the presence of metal ions like Al³⁺, Fe²⁺, Cu²⁺, and Zn²⁺, which can form complexes with the tannin's ortho-dihydroxyphenolic groups. researchgate.net It is plausible that pyrimidine oximes could similarly influence protein interactions in the presence of certain metal ions, although this remains an area for further specific investigation. The reversible nature of some metal-induced protein aggregation upon the addition of a chelating agent highlights the dynamic role of metal ions in protein interactions. duke.edu

Agrochemical Research: Molecular Basis of Activity

Chemical Principles Governing Fungicidal and Herbicidal Action

Pyrimidine derivatives are a significant class of agrochemicals, encompassing fungicides and herbicides. mdpi.com The fungicidal action of some pyrimidine compounds, like anilinopyrimidines, is well-documented against pathogens such as Botrytis cinerea. mdpi.com These fungicides can act by inhibiting methionine biosynthesis or the activity of cell wall hydrolytic enzymes. mdpi.com Research on 4-phenyl-6-trifluoromethyl-2-aminopyrimidines has shown that these compounds possess excellent fungicidal activity, with some derivatives showing higher efficacy than the commercial fungicide pyrimethanil. mdpi.com The mode of action for these newer compounds appears to differ from that of established anilinopyrimidines. mdpi.com

In terms of herbicidal action, oxime derivatives have been developed as "safeners" or "antidotes" to protect cultivated plants from the harmful effects of non-selective herbicides. google.com These safeners can be applied as a seed treatment or mixed with the herbicide to improve crop tolerance without compromising weed control. google.com

Mechanistic Studies of Phytotoxicity at the Molecular Level

The phytotoxicity of pyrimidine derivatives is a key aspect of their herbicidal or plant growth regulatory effects. Studies on pyridine-2-amidoxime, a related compound, have shown that it can inhibit the germination of maize at concentrations above 500 mg/L. researchgate.net The effect on plant growth can be concentration-dependent, with lower concentrations sometimes showing a slight inhibitory or even a stimulatory effect on epicotyl growth, depending on the specific isomer. researchgate.net These findings suggest that the phytotoxic effects are observable at higher concentrations. researchgate.net The molecular mechanisms underlying this phytotoxicity likely involve the disruption of essential biochemical pathways within the plant, a common mode of action for many herbicides.

Table 2: Agrochemical Activity of Pyrimidine Derivatives

Compound Class Application Molecular Basis of Action Reference(s)
Anilinopyrimidines Fungicide Inhibition of methionine biosynthesis or cell wall hydrolytic enzymes. mdpi.com
4-Phenyl-6-trifluoromethyl-2-aminopyrimidines Fungicide Fungicidal activity, with a mode of action distinct from anilinopyrimidines. mdpi.com
Oxime derivatives Herbicide Safener Protects crops from non-selective herbicide damage. google.com
Pyridine-2-amidoxime Phytotoxic Agent Inhibits germination at high concentrations. researchgate.net

Future Research Directions and Unexplored Avenues for E Pyrimidine 2 Carbaldehyde Oxime

Development of Asymmetric Synthetic Methodologies for Oxime Derivatives

The synthesis of specific stereoisomers of oxime derivatives is a crucial area for advancement. researchgate.netchemscene.com The development of asymmetric synthesis methods is essential for producing enantiomerically pure compounds, which are vital in fields like catalysis and materials science. researchgate.net While current methods for creating oximes are effective, they often result in a mixture of isomers. researchgate.net Future efforts should concentrate on novel strategies for the controlled, stereoselective formation of oximes.

A primary focus will be the use of chiral catalysts to guide the synthesis of specific isomers. This includes both metal-based and organic catalysts that can influence the stereochemical outcome of the reaction between pyrimidine-2-carbaldehyde and hydroxylamine (B1172632). The goal is to design catalysts that can selectively produce one enantiomer over the other. Another promising avenue is the use of chiral auxiliaries, which are molecules that temporarily attach to the reactants to direct the desired stereochemical result and are subsequently removed.

Key research goals in this area are outlined in the table below.

Research ObjectiveDescription
Novel Chiral Ligands Designing and synthesizing new chiral ligands for metal-catalyzed asymmetric reactions to produce oximes.
Organocatalytic Systems Exploring the use of organic catalysts to promote the enantioselective formation of the C=N bond in oximes.
Chiral Auxiliary Removal Developing efficient and mild methods for removing chiral auxiliaries to prevent racemization of the final product.
Substrate Scope Investigation Examining the range of starting materials that can be used with new asymmetric methods to ensure broad applicability.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The dynamic nature of (E)-pyrimidine-2-carbaldehyde oxime, including the interconversion between its E and Z isomers, requires sophisticated analytical techniques for full characterization. researchgate.net While standard methods like NMR and IR spectroscopy are useful, they may not capture the full picture of the complex dynamic processes these molecules undergo. mdpi.comresearchgate.net

Future research should employ advanced spectroscopic methods to gain a deeper understanding of these dynamic behaviors. mdpi.comscispace.com For instance, two-dimensional NMR techniques can be used to study the kinetics and thermodynamics of the E/Z isomerization. Additionally, advanced vibrational spectroscopy methods like Raman and time-resolved infrared spectroscopy can provide detailed insights into the molecular structures and bonding of different tautomeric forms. mdpi.com

Spectroscopic TechniqueApplication in this compound Research
Advanced NMR (e.g., EXSY, ROESY) Quantifying the rates and mechanisms of isomeric exchange. mdpi.com
Ultrafast Spectroscopy Observing transient species involved in photochemical isomerization.
In-situ Monitoring (e.g., ReactIR) Real-time tracking of the formation and interconversion of oxime isomers.
Solid-State NMR & X-ray Crystallography Characterizing the structures and dynamics in the crystalline phase. mdpi.com

Rational Design of Hybrid Materials Utilizing this compound Scaffolds

The distinct structural and electronic characteristics of this compound make it a valuable building block for creating novel hybrid materials. researchgate.netnih.gov The presence of multiple coordination sites allows for the formation of various coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Future work in this domain will focus on the deliberate design of these materials to achieve specific functions. By carefully selecting metal ions and modifying the pyrimidine (B1678525) oxime ligand, materials with tailored properties such as porosity, catalytic activity, and luminescence can be created. For example, incorporating paramagnetic metal centers could lead to new magnetic materials.

Furthermore, functionalizing the pyrimidine ring or the oxime group with other organic components can lead to multifunctional hybrid materials. Attaching photoactive groups could result in light-responsive materials, while adding long alkyl chains could control the self-assembly of these molecules into soft materials like liquid crystals or gels.

Integrated Cheminformatics and Experimental Approaches for Accelerated Discovery

Combining computational and experimental methods provides a powerful strategy for speeding up the discovery and optimization of new functional molecules based on the this compound scaffold. youtube.com Cheminformatics and molecular modeling can offer valuable insights into the structure-property relationships of these compounds, guiding the design of new derivatives with improved properties.

Computational tools like Density Functional Theory (DFT) can be used to predict the geometric and electronic structures of different isomers and tautomers of pyrimidine oximes. These calculations can also help in estimating their relative stabilities and modeling their spectroscopic properties, which aids in the interpretation of experimental data.

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogenation, alkylation) at the pyrimidine 2- and 4-positions. Test against a panel of biological targets (e.g., kinases, microbial enzymes) and use multivariate analysis (e.g., PCA) to correlate structural features with activity. Publish full synthetic procedures and characterization data to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.